1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether
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Overview
Description
1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazino-benzoxazepine core, which is fused with a naphthyl methyl ether group, and a butylsulfanyl substituent.
Preparation Methods
The synthesis of 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core can be synthesized through the condensation of appropriate isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable butylthiol reagent is used. The final step involves the attachment of the naphthyl methyl ether group through an etherification reaction using naphthol and a methylating agent .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazino-benzoxazepine core can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydro derivatives.
Substitution: The naphthyl methyl ether group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: The compound’s ability to interact with biological macromolecules, such as DNA and proteins, makes it a valuable tool for studying molecular interactions and mechanisms of action.
Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether involves its interaction with specific molecular targets and pathways. The triazino-benzoxazepine core is known to interact with DNA through intercalation, which can disrupt DNA replication and transcription processes. Additionally, the butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether include other triazino-benzoxazepine derivatives and heterocyclic compounds with similar structural features. These compounds often exhibit similar biological activities, such as DNA intercalation and enzyme inhibition. the presence of the butylsulfanyl group and the naphthyl methyl ether moiety in this compound may confer unique properties, such as increased lipophilicity and enhanced biological activity .
Some similar compounds include:
- 1,2,4-Triazino[5,6-b]indole derivatives
- Indolo[2,3-b]quinoxaline derivatives
- 1,2,4-Triazino[5,6-d]benzoxazepine derivatives
These compounds share structural similarities but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
3-butylsulfanyl-6-(2-methoxynaphthalen-1-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-3-4-15-32-25-27-24-22(28-29-25)18-11-7-8-12-19(18)26-23(31-24)21-17-10-6-5-9-16(17)13-14-20(21)30-2/h5-14,23,26H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZLUDFNVBSBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC5=CC=CC=C54)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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